![molecular formula C9H14 B095573 Tricyclo[4.3.0.0~3,8~]nonane CAS No. 19026-97-2](/img/structure/B95573.png)
Tricyclo[4.3.0.0~3,8~]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[4.3.0.0~3,8~]nonane, commonly known as Tcn, is a bicyclic organic compound that has been of great interest to scientists due to its unique structure and potential applications in various fields of research. Tcn is a challenging compound to synthesize, and its complex structure has made it a subject of numerous scientific investigations.
作用机制
The mechanism of action of Tcn is not well understood, and further research is needed to elucidate its mechanism of action. However, it is believed that Tcn interacts with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Tcn has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that Tcn can induce apoptosis, a process of programmed cell death, in cancer cells. Tcn has also been shown to exhibit anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
Tcn has several advantages and limitations for lab experiments. One of the significant advantages of Tcn is its unique structure, which makes it an excellent candidate for the development of new materials with unique properties. However, the synthesis of Tcn is a challenging task, which limits its use in lab experiments.
未来方向
Several future directions for research on Tcn have been proposed. One of the significant areas of research is the development of new methods for the synthesis of Tcn and its derivatives. Another area of research is the investigation of the mechanism of action of Tcn, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the use of Tcn-based materials in the development of new organic electronic devices is an area of research that holds significant promise.
In conclusion, Tcn is a unique and challenging compound that has been of great interest to scientists due to its potential applications in various fields of research. The synthesis of Tcn is a challenging task, and its mechanism of action is not well understood. However, Tcn has been shown to exhibit several biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research on Tcn is needed to fully understand its properties and potential applications.
合成方法
The synthesis of Tcn is a challenging task due to its unique structure. Several methods have been proposed for the synthesis of Tcn, including the Diels-Alder reaction, which involves the reaction of an alkyne with a diene. This method has been widely used for the synthesis of Tcn and its derivatives. Another method involves the intramolecular cyclization of a precursor compound to form Tcn. This method is relatively more straightforward and has been used to synthesize Tcn and its derivatives.
科学研究应用
Tcn has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Tcn is in the field of organic electronics. Tcn-based materials have been shown to exhibit excellent electrical conductivity and have been used in the fabrication of organic electronic devices such as transistors and solar cells.
属性
CAS 编号 |
19026-97-2 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC 名称 |
tricyclo[4.3.0.03,8]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-4-8-5-9(7)3-6(1)8/h6-9H,1-5H2 |
InChI 键 |
WBLYVHWYIZLSDT-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C1CC2C3 |
规范 SMILES |
C1CC2CC3C1CC2C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



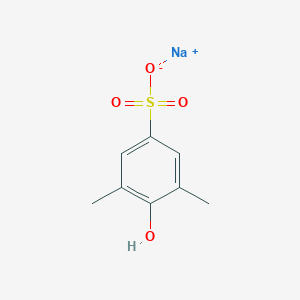
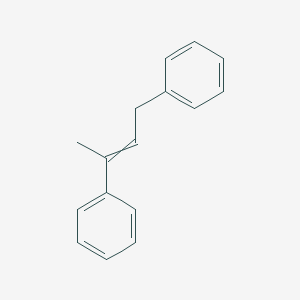
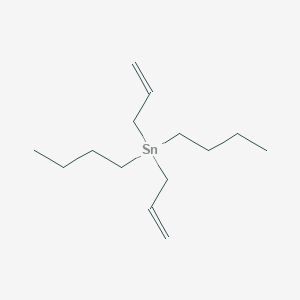
![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)
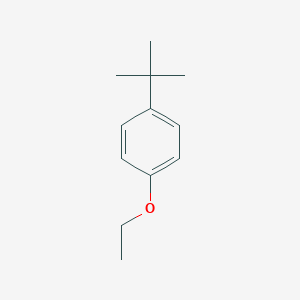
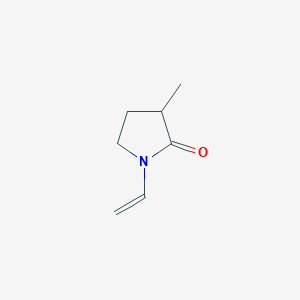
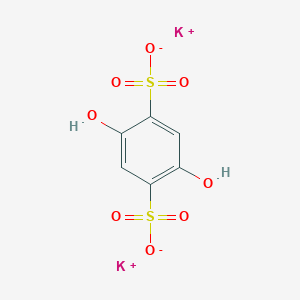
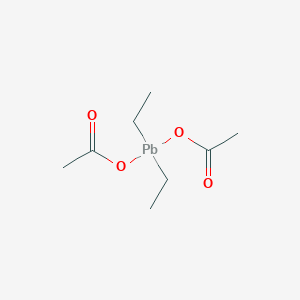
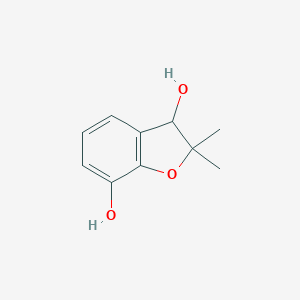
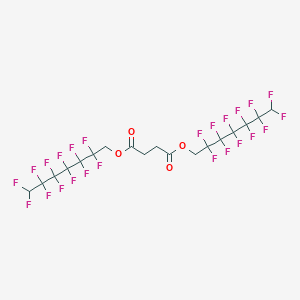
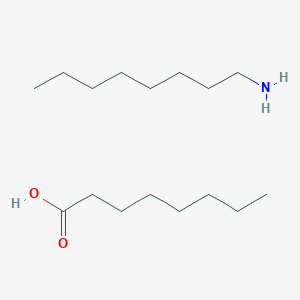
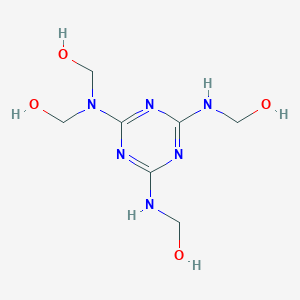
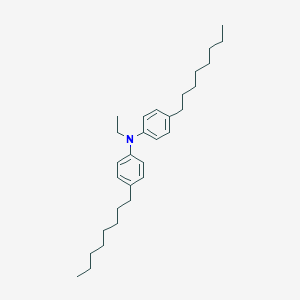
![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)